N-(2-ethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2-ETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
The synthesis of N-(2-ETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzoxazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: This step typically involves the reaction of the benzoxazine intermediate with a sulfonyl chloride derivative.
Final coupling: The final step involves coupling the intermediate with 2-ethylphenyl and 4-methylbenzenesulfonyl groups under specific reaction conditions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
N-(2-ETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-ETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
N-(2-ETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other benzoxazine derivatives, such as:
N-(2-ETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: This compound has similar structural features but may differ in its biological activities and applications.
N-(2-ETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE:
The uniqueness of N-(2-ETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C25H26N2O4S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c1-4-19-7-5-6-8-21(19)26-25(28)24-16-27(22-14-11-18(3)15-23(22)31-24)32(29,30)20-12-9-17(2)10-13-20/h5-15,24H,4,16H2,1-3H3,(H,26,28) |
InChI Key |
FJWVAEZEOSOITI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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